Computed Lipophilicity (XLogP3) Comparison: 1-(2-Methoxyethyl)-5-nitroindolin-2-one vs. 1-Methyl-5-nitroindolin-2-one
The N1-(2-methoxyethyl) substituent confers a computed XLogP3 of 0.6 on the target compound [1], whereas the closest comparator with available data, 5-nitroindolin-2-one (unsubstituted at N1, CAS 20870-79-5), has a computed XLogP3 of 1.1 [2]. The 0.5 log unit decrease in lipophilicity introduced by the methoxyethyl chain is consistent with the added oxygen atom acting as a hydrogen bond acceptor, which increases polarity relative to the unsubstituted parent. This difference may influence solubility and partitioning behavior in synthetic or biological applications.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 5-Nitroindolin-2-one: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = -0.5 (more polar) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem |
Why This Matters
The distinct lipophilicity profile dictates solubility and permeability in biological assays; procurement of the wrong N-substituted analog would invalidate physicochemical optimization in a lead series.
- [1] PubChem. Compound Summary for CID 117799458, 1-(2-Methoxyethyl)-5-nitroindolin-2-one. Computed Properties, XLogP3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/117799458 (accessed 2026-05-06). View Source
- [2] PubChem. Compound Summary for CID 53315537, 5-Nitroindolin-2-one. Computed Properties, XLogP3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53315537 (accessed 2026-05-06). View Source
